molecular formula C15H11O7- B1263268 (+)-Epitaxifolin(1-)

(+)-Epitaxifolin(1-)

Cat. No. B1263268
M. Wt: 303.24 g/mol
InChI Key: CXQWRCVTCMQVQX-GJZGRUSLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-epitaxifolin(1-) is the conjugate base of (+)-epitaxifolin arising from selective deprotonation of the 7-OH group;  major species at pH 7.3. It is a conjugate base of a (+)-epitaxifolin.

Scientific Research Applications

Epilepsy Research

  • Epilepsy Research and Treatments : Studies related to epilepsy research, such as the EPITARGET project, have been exploring new methodologies to increase the power and reproducibility of preclinical studies. This project aims to identify biomarkers and develop treatments for epileptogenesis, which could be a potential area of application for compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).

  • Advancements in Epilepsy Research : Large European Union-funded epilepsy-related research projects, including DESIRE, EpimiRNA, EPISTOP, EpiTarget, EpiXchange, EpiPGX, and EpiCARE, have been focusing on creating infrastructures, innovations, and commercial applications in epilepsy research. This encompasses biomarkers, genetics, therapeutics, comorbidities, and biobanks, presenting another potential area where (+)-Epitaxifolin could be investigated (Pitkänen et al., 2019).

Cancer Research

  • Preclinical Efficacy Against Cancer : Research on Epcoritamab, a bispecific IgG1 antibody redirecting T-cells toward CD20+ tumor cells, showcases the efficacy against primary tumor cells. Such preclinical studies on novel compounds indicate a broader scope for exploring the application of (+)-Epitaxifolin in similar contexts (van der Horst et al., 2021).

Epigenetic Research

  • Epigenetics and Genetic Epidemiology : Tools like epiTAD enable researchers to compare genomic 3D organization and annotations across multiple databases. The exploration of epigenetics in genetic epidemiology could be a relevant field for applying (+)-Epitaxifolin, given its potential impact on genetic expression and regulation (Creed et al., 2019).

  • Epigenetic Modifications as Therapeutic Targets : Epigenetic modifications play a critical role in cancer and other diseases, making them valuable therapeutic targets. Research on DNA and histone modifications could offer insights into how (+)-Epitaxifolin might be used in this domain (Kelly et al., 2010).

properties

Product Name

(+)-Epitaxifolin(1-)

Molecular Formula

C15H11O7-

Molecular Weight

303.24 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15-/m0/s1

InChI Key

CXQWRCVTCMQVQX-GJZGRUSLSA-M

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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